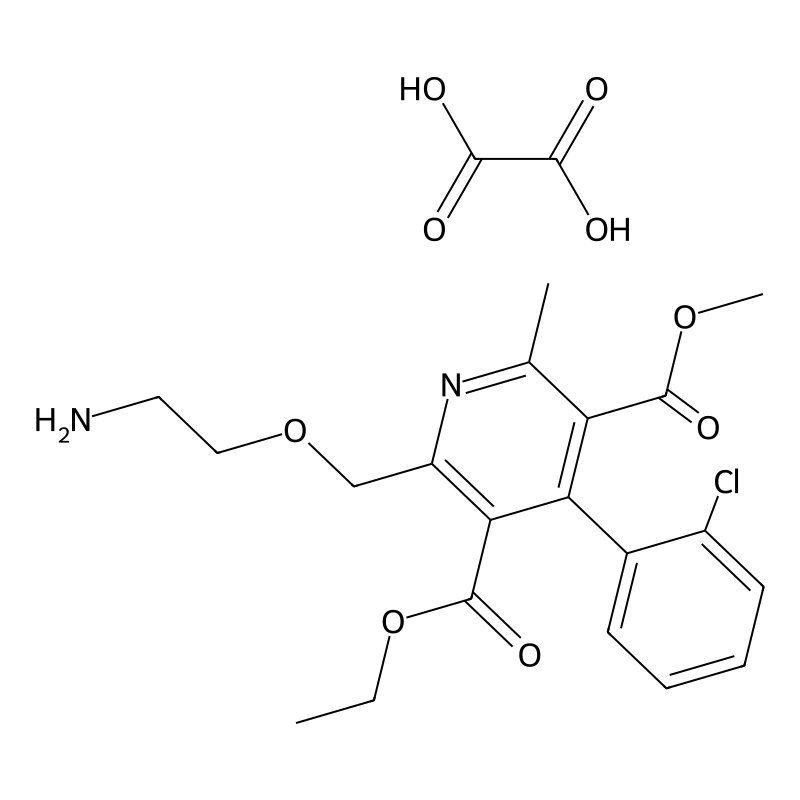

Dehydro Amlodipine Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Dehydro Amlodipine Oxalate is the oxalate salt form of Dehydro Amlodipine, the primary oxidative degradation product of the widely used calcium channel blocker, Amlodipine. Also known as Amlodipine Impurity D or Amlodipine Related Compound A in various pharmacopeias, this compound is not intended for therapeutic use but serves as a critical analytical reference standard. Its primary procurement driver is for the identification, quantification, and control of impurities in Amlodipine drug substance and finished products, a requirement mandated by regulatory bodies to ensure pharmaceutical safety and efficacy.

Procurement Fit

References

- [1] Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112.

- [10] Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. Agilent Technologies Application Note. 2015.

- [12] Mohan, G. (2016) Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.

- [13] Amlodipine EP Impurity D (Oxalate Salt) | CAS 1216406-90-4. Veeprho.

For its intended application in analytical chemistry, Dehydro Amlodipine Oxalate cannot be substituted with its parent drug, Amlodipine, or a crude degradation mixture. The purpose of a reference standard is to provide a highly pure, stable, and well-characterized substance to serve as a benchmark for analytical methods. Using Amlodipine itself would make it impossible to specifically identify and quantify the dehydro impurity, as the chromatographic or spectroscopic signals would overlap. A crude mixture from a forced degradation study is unsuitable because it contains multiple, unquantified degradation products, preventing its use as a precise quantitative standard for any single impurity. The oxalate salt form provides specific handling and stability characteristics compared to the free base or other salts, making this exact compound essential for developing robust, reproducible, and compliant quality control assays.

Substitution Risk

Impurities A, B, E, F differ in structure and retention time; using them may cause inaccurate quantification.

Solubility and stability differences between oxalate salt and free base can alter standard preparation and reproducibility.

References

- [1] Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112.

- [3] Synthesis method of amlodipine besylate degradation impurities. CN108864483A. Google Patents.

- [5] Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science, 7(10), 221-226 (2017).

- [15] Amlodipine Besilate (Oxalate) - Impurity D. Pharmaffiliates.

Precursor for a Known Oxidative Degradant in Amlodipine Formulations

Dehydro Amlodipine (Impurity D) is the specific, m/z 407 pyridine derivative formed as the primary product of oxidative degradation of Amlodipine. In forced degradation studies using 30% hydrogen peroxide, Amlodipine showed 20% conversion to impurities, with Dehydro Amlodipine being selectively generated. This contrasts with hydrolytic degradation, which produces a different set of impurities. Procuring the pure oxalate salt of this specific impurity is essential for accurately monitoring this critical degradation pathway.

| Evidence Dimension | Degradation Pathway Specificity |

| Target Compound Data | Selectively forms under oxidative stress (e.g., H2O2) |

| Comparator Or Baseline | Amlodipine under other stress conditions (e.g., acid/base hydrolysis) which form different degradants |

| Quantified Difference | 20% degradation of Amlodipine in 30% H2O2 selectively yields Dehydro Amlodipine (m/z 407) |

| Conditions | Forced degradation study using 30% H2O2 at 80°C for 6 hours. |

This allows for the precise development of stability-indicating methods that can distinguish oxidative degradation from other pathways, a key regulatory requirement.

Linear range: 1–64 ng/mL

Plasma levels: 1.4–10.9 ng/mL

Enables Chromatographic Resolution for Accurate Quantification in HPLC Assays

In a stability-indicating HPLC method, a novel acid degradation product of Amlodipine Besylate was observed to elute with a relative retention time (RRT) of 1.24 compared to the parent Amlodipine peak. While this specific impurity was different, the principle demonstrates the necessity of having pure reference standards like Dehydro Amlodipine Oxalate to establish baseline separation and validate that an analytical method can resolve the impurity from the active pharmaceutical ingredient (API). Without a pure standard, confirming peak identity and achieving accurate quantification against regulatory thresholds (e.g., >0.05%) is not possible.

| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |

| Target Compound Data | Provides a distinct chromatographic peak separate from the main Amlodipine peak. |

| Comparator Or Baseline | Amlodipine API peak (RRT = 1.00) |

| Quantified Difference | Enables baseline resolution, demonstrated by other impurities having distinct RRTs (e.g., 1.24 for a different acid degradant). |

| Conditions | Reverse-phase high-performance liquid chromatography (HPLC) for Amlodipine and its impurities. |

Procuring this standard is a prerequisite for validating an HPLC method's specificity, a non-negotiable step for regulatory submissions and batch release testing.

Facilitates Synthesis and Isolation as a Stable, Crystalline Solid for Use as a Reference Material

The synthesis of Amlodipine impurities often requires multi-step procedures followed by purification steps like column chromatography to yield a pure compound. The formation of an oxalate salt is a common and effective strategy in pharmaceutical chemistry to isolate and stabilize amine-containing compounds as crystalline, easy-to-handle solids. Compared to the free base, which may be an oil or an amorphous solid, the oxalate salt form offers improved handling, weighing accuracy, and long-term stability, which are critical attributes for a certified reference material.

| Evidence Dimension | Physical Form and Handling |

| Target Compound Data | Crystalline, solid oxalate salt. |

| Comparator Or Baseline | Dehydro Amlodipine free base (potentially oily or amorphous). |

| Quantified Difference | Not directly quantified in a single paper, but salt formation is a standard industry practice to improve solid-state properties over the corresponding free base. |

| Conditions | Standard laboratory and GMP manufacturing environments. |

The choice of the oxalate salt directly impacts the compound's suitability as a reliable and stable reference standard for routine use in a QC laboratory.

Development and Validation of Stability-Indicating HPLC Methods

This compound is the correct choice for spiking experiments during the validation of HPLC methods designed to monitor Amlodipine degradation. Its use allows analysts to prove method specificity by demonstrating baseline resolution between the Amlodipine API and this key oxidative impurity, a core requirement of ICH guidelines.

Routine Quality Control and Batch Release Testing

In a GMP environment, this reference standard is used for the routine quality control of Amlodipine besylate API and tablet formulations. It serves as the standard against which the presence and quantity of Impurity D are measured to ensure that production batches meet the purity specifications set by pharmacopeias.

Forced Degradation and Pharmaceutical Stability Studies

Researchers conducting forced degradation studies use Dehydro Amlodipine Oxalate as a definitive marker to confirm the identity of the peak corresponding to the primary oxidative degradant. This is crucial for accurately mapping the degradation pathways of Amlodipine under various stress conditions, such as exposure to oxidizing agents, light, and heat.

Application Fit Matrix

References

- [1] Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. ASMS 2013 MP06-112.

- [12] Mohan, G. (2016) Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling. American Journal of Analytical Chemistry, 7, 918-926.

- [13] Amlodipine EP Impurity D (Oxalate Salt) | CAS 1216406-90-4. Veeprho.

Explore Compound Types